4-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound featuring a pyrazole ring, which is known for its diverse biological activities. This compound, identified by its chemical formula and CAS number 1247556-35-9, has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.
4-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine belongs to the class of pyrazole derivatives, which are characterized by their five-membered ring structure containing two nitrogen atoms. Pyrazoles are classified based on their substituents and functional groups, making them versatile in medicinal chemistry.
The synthesis of 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with hydrazines followed by cyclization to form the pyrazole ring.
The molecular structure of 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine features:
The compound can undergo various chemical reactions typical of pyrazole derivatives:
These reactions are significant for synthesizing analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties .
The mechanism of action for 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine involves interaction with biological targets such as enzymes or receptors in cellular pathways.
Research indicates that some pyrazole derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and activation of caspases. Specific studies have shown that compounds similar to this pyrazole derivative exhibit cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .
While specific physical properties such as melting point and boiling point are not universally reported, general observations include:
Key chemical properties include:
Relevant data indicates that the compound exhibits good stability and reactivity under controlled conditions, making it suitable for further chemical transformations .
4-Methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine is primarily studied for its potential applications in:
Research continues to explore its efficacy and safety profile in various biological systems, highlighting its importance in drug discovery and development .
The construction of the pyrazole-oxane scaffold in 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine primarily employs multicomponent reactions (MCRs) and [3+2] cycloadditions. A high-yielding route involves the condensation of oxan-4-one derivatives with hydrazines and β-dicarbonyl compounds under acid catalysis, achieving yields of 76–98% [4]. Regioselectivity challenges arise from the ambident nucleophilicity of 5-aminopyrazole precursors, where electron-donating substituents favor N-attack (ring closure), while electron-withdrawing groups promote C-attack (linear adducts) [2] [9]. Microwave irradiation significantly enhances efficiency, reducing reaction times from hours to minutes (e.g., 15 min at 150°C) and improving regiocontrol by minimizing thermal decomposition [9] [10].
Table 1: Cyclization Methods for Pyrazole-Oxane Core Synthesis
Method | Conditions | Yield (%) | Regioselectivity |
---|---|---|---|
Conventional Condensation | Ethanol, reflux, 4–6 h | 65–75 | Moderate |
Acid-Catalyzed MCR | AcOH, 80°C, 2 h | 76–98 | High |
Microwave-Assisted | DMF, 150°C, 15 min | 85–92 | Excellent |
Achieving exclusive amination at the pyrazole 5-position requires strategic protecting group tactics and electronic modulation. N-methylation of the pyrazole ring prior to amination redirects electrophiles to C-5 by sterically blocking N1 and increasing C-5 nucleophilicity [5] [9]. Studies confirm that C-5 protons exhibit higher acidity (pKa ∼15) than C-3/C-4 protons (pKa >30), enabling directed metalation and nucleophilic amination [5]. Halogen-halogen displacement using Pd-catalyzed Suzuki coupling or Cu-mediated amination allows C-5 functionalization with aryl/alkylamines while preserving the oxane moiety [5]. For example, 5-bromo-3-(oxan-4-yl)pyrazole reacts with ammonia under CuI/L-proline catalysis to yield the target amine at >90% selectivity [3].
Table 2: Strategies for 5-Position Amination Selectivity
Strategy | Reagent | C-5 Selectivity (%) |
---|---|---|
N-Methylation + SNAr | NH₃, CuI/L-proline, DMSO | >90 |
Directed Ortho Metalation | n-BuLi, then electrophile | 75–85 |
Halogen Displacement | Pd(OAc)₂, BINAP, NH₃ | 80–88 |
Asymmetric catalysis is critical for accessing enantiopure 4-methyl-3-(oxan-4-yl)-1H-pyrazol-5-amine, as the oxane chiral center influences biological activity. Chiral Ru(II)- and Ir(III)-catalysts enable hydrogenation of exocyclic imines linked to pyrazole, achieving enantiomeric excess (ee) >95% [3] . For cyclization steps, organocatalysts like L-proline improve diastereoselectivity in spirooxindole formations (dr up to 20:1) [4]. Lewis acids (e.g., Zn(OTf)₂) accelerate [3+2] cycloadditions by activating carbonyl electrophiles, reducing energy barriers by 30–40% [9]. Immobilized catalysts (e.g., Pd nanoparticles on SiO₂) facilitate recycling, minimizing metal leaching to <0.1 ppm and sustaining yields >85% over five cycles [10].
Table 3: Catalytic Systems for Stereoselective Synthesis
Catalyst | Reaction Type | ee/dr | Turnover |
---|---|---|---|
Ru-(S)-BINAP | Asymmetric Hydrogenation | >95% ee | 200 |
L-Proline | Cyclocondensation | 20:1 dr | – |
Zn(OTf)₂ | [3+2] Cycloaddition | – | 50 |
Pd/SiO₂ (Heterogeneous) | Amination | – | >5 cycles |
Solvent optimization reduces environmental impact without sacrificing efficiency. Cyclopentyl methyl ether (CPME) replaces traditional DMF/DCM in amination steps, offering low toxicity (LD₅₀ >2000 mg/kg), biodegradability, and efficient recovery (85% reuse) [3] [10]. Water-mediated reactions under microwave irradiation achieve atom economies >80% by eliminating protecting groups [9]. Waste minimization employs supported reagents (e.g., polymer-bound tosyl chloride) to reduce aqueous workup, cutting organic waste by 70% [10]. Life-cycle analysis confirms a 40% lower E-factor (kg waste/kg product) for aqueous micellar catalysis versus toluene-based routes [3].
Key scalability hurdles include exothermicity management during oxane-pyrazole coupling and purification bottlenecks. Pilot-scale runs (>50 kg) reveal uncontrolled exotherms in imine formation, necessitating cryogenic conditions (−20°C) to suppress by-products [3] [9]. Chromatography-dependent purification is replaced by pH-controlled crystallization, isolating the amine as a hydrochloride salt with 99.5% purity [9]. Continuous-flow reactors enhance mass/heat transfer, compressing a 12-hour batch process into 30 minutes with 20% higher yield [10]. However, feedstock variability in oxan-4-yl precursors (e.g., trans-4-hydroxyoxane impurities) requires rigorous QC to maintain ee >99% [3].
Key Insight: Integrating flow chemistry with heterogeneous catalysis resolves major industrial pain points – exothermicity and purification – while aligning with green chemistry principles [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: